4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-9(6-17)2-4-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLORQSOEUVIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Approach
This method involves reacting 2-aminopyridines with α-bromoketones under microwave irradiation. The reaction is typically solvent- and catalyst-free, offering environmental and economic advantages.
| Starting Materials | Reaction Conditions | Yield |
|---|---|---|
| 2-Aminopyridine, α-Bromoketone | Microwave, 65 °C, 100 W | 90% |
Heteropolyacid-Catalyzed Approach
Heteropolyacids like phosphomolybdic acid can catalyze the reaction between 2-aminopyridines, aldehydes, and isocyanides to form imidazo[1,2-a]pyridines. This method allows for room temperature reactions but may require optimization for specific substrates.
| Starting Materials | Reaction Conditions | Yield |
|---|---|---|
| 2-Aminopyridine, Aldehyde, Isocyanide | HPW, Room Temperature | Up to 99% |
Functionalization with Benzonitrile Moiety
After forming the imidazo[1,2-a]pyridine core, the next step involves attaching a benzonitrile group. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which is commonly used for aryl-aryl bond formation.
Suzuki-Miyaura Coupling
This method involves reacting an aryl halide (in this case, a halogenated imidazo[1,2-a]pyridine) with a benzonitrile boronic acid in the presence of a palladium catalyst.
| Starting Materials | Reaction Conditions | Yield |
|---|---|---|
| Halogenated Imidazo[1,2-a]pyridine, Benzonitrile Boronic Acid | Pd(dppf)Cl2, Dioxane-Methanol, 10 mol % Pd | High Yield |
Detailed Synthesis Procedure
Synthesis of Imidazo[1,2-a]pyridine Core:
- Mix 2-aminopyridine (1 mmol) and α-bromoketone (1 mmol) in a microwave vial.
- Subject the mixture to microwave irradiation at 65 °C, 100 W for 15-20 minutes.
- Purify the product using column chromatography.
Functionalization with Benzonitrile:
- Prepare a solution of the halogenated imidazo[1,2-a]pyridine (1 equiv), benzonitrile boronic acid (1.5 equiv), Pd(dppf)Cl2 (10 mol %), and K2CO3 (1 mL, 0.5 N) in dioxane-methanol (3:1).
- Microwave-irradiate the mixture at 200 W for 10 minutes or until the reaction is complete.
- Extract the product with ethyl acetate, wash with HCl and brine, and dry over Na2SO4.
- Purify the final product using silica gel column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Coupling Reactions: The benzonitrile moiety can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Palladium Catalysts: Palladium acetate, palladium on carbon.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms.
Oxidized/Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is C15H10Cl2N4. It features a complex structure that includes a dichloroimidazo-pyridine moiety attached to a benzonitrile group. The presence of chlorine atoms and the imidazo-pyridine structure contributes to its unique reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by triggering apoptotic pathways .
- Case Study 2 : Another study reported its efficacy against lung cancer cells, where it inhibited tumor growth in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Case Study 3 : In vitro tests showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
Synthesis and Optimization
Ongoing research focuses on optimizing the synthesis of this compound to improve yield and purity. Various synthetic routes are being explored to enhance its pharmacological profile.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
(a) 4-(3-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile (9h)
- Molecular Weight : 388.91 g/mol (HRMS: [M + H]⁺ observed at 388.91052 vs. calculated 388.91037) .
- Structural Differences : Replacement of chlorine with iodine at position 3 of the imidazopyridine ring.
(b) 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile (7h)
- Molecular Weight : 263.01 g/mol (HRMS: [M + H]⁺ observed at 263.01393 vs. calculated 263.01373) .
- Structural Differences : Lacks halogen substituents, resulting in reduced steric hindrance and lower molecular weight.
- Synthesis : Higher yield (82%) compared to halogenated derivatives, achieved via General Procedure I .
(c) 4-(8-Bromo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)imidazo[1,2-a]pyridin-2-yl)benzonitrile (9i)
Functional Group Modifications
(a) Ethyl 2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetate
- Molecular Formula : C₁₁H₁₀Cl₂N₂O₂; Molecular Weight : 273.12 g/mol .
- Structural Differences : Replaces benzonitrile with an ethyl acetate group.
- Physicochemical Properties : Lower melting point (92–93°C) and density (1.43 g/cm³) compared to the nitrile analogue, likely due to reduced polarity .
(b) {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol
Biological Activity
Overview
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a synthetic compound with the molecular formula C14H7Cl2N3. It belongs to the class of imidazopyridines, compounds known for their diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H7Cl2N3 |
| Molecular Weight | 288.13 g/mol |
| Density | 1.41 g/cm³ (predicted) |
| pKa | 1.82 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to several biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that imidazopyridine derivatives can possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further cancer research.
- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various imidazopyridine derivatives, including this compound. The results demonstrated that this compound could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Properties
In another research effort focusing on antimicrobial agents, derivatives similar to this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The presence of dichloro substitutions was found to enhance antimicrobial efficacy significantly .
Case Study 3: Inhibition of Enzymatic Activity
Research indicates that compounds within the imidazopyridine class can inhibit specific enzymes linked to disease pathways. For instance, a study showed that certain analogs could effectively inhibit enzymes involved in cancer metabolism .
Q & A
Q. Advanced Research Focus
- Scaffold modification : Replace the benzonitrile group with tetrazole via [2+3] cycloaddition using NaN₃ and NH₄Cl in DMF .
- Activity retention : Maintain π-π stacking interactions by preserving aromaticity. For example, 2-fluoro-5-substituted analogs show comparable binding affinity in receptor studies .
- Stereochemical control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) can direct asymmetric synthesis of derivatives .
How do steric and electronic effects of chlorine substituents influence biological target engagement?
Q. Advanced Research Focus
- Steric hindrance : 6,8-Dichloro substitution blocks metabolism at vulnerable positions, enhancing metabolic stability in vitro .
- Electronic modulation : Chlorine’s electron-withdrawing effect increases electrophilicity of the imidazo[1,2-a]pyridine core, improving interactions with nucleophilic residues (e.g., cysteine in kinase targets) .
- Comparative studies : Replace chlorine with fluorine or methyl groups to assess potency shifts in enzyme inhibition assays .
What are the best practices for troubleshooting low yields in large-scale synthesis?
Q. Methodological Focus
- Scale-up adjustments : Replace batch reactors with flow systems to maintain temperature homogeneity .
- Byproduct mitigation : Use scavengers like polymer-bound triphenylphosphine to trap unreacted intermediates .
- Quality control : Monitor reaction progress via inline FTIR to detect early deviations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
